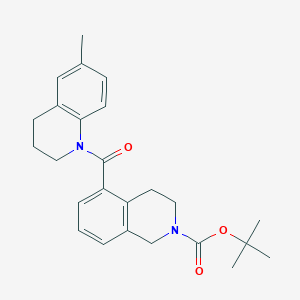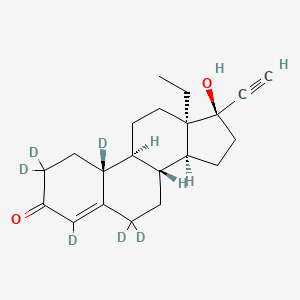
(-)-Norgestrel-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Norgestrel-d6: is a deuterated form of (-)-Norgestrel, a synthetic progestogen used in hormonal contraceptives. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is of significant interest in pharmaceutical research due to its potential improved pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Norgestrel-d6 typically involves the incorporation of deuterium atoms into the (-)-Norgestrel molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated lithium aluminum hydride (LiAlD4) can be used in reduction reactions to produce deuterated compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography and crystallization. The use of deuterated solvents and reagents in large quantities can be cost-prohibitive, making the optimization of reaction conditions crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Norgestrel-d6 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and deuterated lithium aluminum hydride (LiAlD4).
Substitution: Halogens (Br2, Cl2), nucleophiles (e.g., sodium methoxide, NaOCH3), and electrophiles (e.g., sulfuric acid, H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted analogs.
Applications De Recherche Scientifique
Chemistry:
Isotope Labeling: (-)-Norgestrel-d6 is used in isotope labeling studies to trace metabolic pathways and understand the pharmacokinetics of drugs.
Analytical Chemistry: The compound serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology:
Hormonal Studies: this compound is used to study the effects of progestogens on biological systems, including their role in reproductive health and hormone regulation.
Medicine:
Pharmacokinetics: Research on this compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of progestogens, leading to the development of more effective contraceptives.
Drug Development: The compound is used in the development of new hormonal therapies with improved stability and efficacy.
Industry:
Pharmaceutical Manufacturing: this compound is used in the production of deuterated drugs, which can have enhanced therapeutic properties and reduced side effects.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Norgestrel-d6 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The primary pathways involved include:
Reproductive System Regulation: this compound influences the menstrual cycle, ovulation, and maintenance of pregnancy.
Hormone Regulation: The compound modulates the levels of other hormones, such as estrogen and luteinizing hormone (LH), through feedback mechanisms.
Comparaison Avec Des Composés Similaires
(-)-Norgestrel: The non-deuterated form of (-)-Norgestrel-d6, commonly used in hormonal contraceptives.
Levonorgestrel: A stereoisomer of (-)-Norgestrel, widely used in emergency contraception and intrauterine devices (IUDs).
Desogestrel: Another synthetic progestogen with similar applications in hormonal contraceptives.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency, making it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C21H28O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13R,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20+,21-/m0/s1/i5D2,6D2,13D,16D |
Clé InChI |
WWYNJERNGUHSAO-GNKCLBSCSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



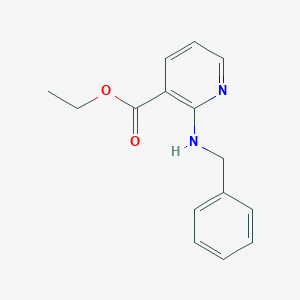
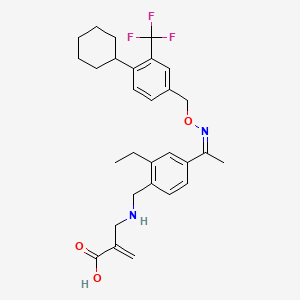
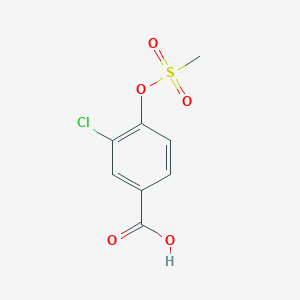
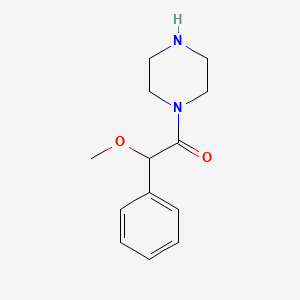
![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)

![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)

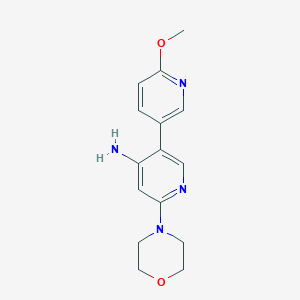

![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)

